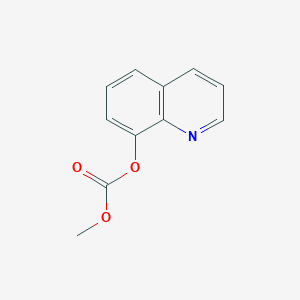

Methyl quinolin-8-yl carbonate

Description

Historical Context and Fundamental Significance of the Quinoline (B57606) Moiety in Organic Chemistry

The quinoline moiety, a heterocyclic aromatic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic and medicinal chemistry. vulcanchem.com Its history began in 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. mdpi.comthieme-connect.com Shortly after, in 1842, Charles Gerhardt obtained a similar compound through the distillation of the alkaloid quinine, from which the name "quinoline" is derived. vulcanchem.comthieme-connect.com Coal tar remains a significant commercial source of quinoline. thieme-connect.com

The fundamental importance of quinoline in chemistry is underscored by the development of numerous named reactions for its synthesis, which are still in use today. Seminal methods such as the Skraup synthesis (1880), the Doebner-von Miller synthesis, and the Friedländer synthesis (1882) provided access to the quinoline scaffold and its derivatives, enabling widespread investigation. mdpi.comscispace.com

The significance of the quinoline ring system lies in its prevalence in a vast number of natural products, particularly alkaloids, and its role as a "privileged scaffold" in drug discovery. mdpi.comrsc.org This is due to its ability to interact with a wide range of biological targets. Quinoline derivatives have been developed for a broad spectrum of therapeutic applications, including as antimalarial (e.g., quinine, chloroquine), antibacterial, antifungal, and anticancer agents. vulcanchem.commdpi.comresearchgate.net Beyond medicine, quinoline derivatives are used in the manufacturing of dyes, as solvents, and in the development of materials with specific electronic and optical properties, such as in organic light-emitting diodes (OLEDs). thieme-connect.comresearchgate.net

Overview of Carbonate Functionalities in Synthetic Organic Chemistry

The carbonate functional group, characterized by a carbonyl group bonded to two alkoxy or aryloxy groups, is a versatile tool in modern synthetic organic chemistry. While simple inorganic carbonates like potassium carbonate and cesium carbonate are widely used as bases in a multitude of reactions, including alkylations and palladium-catalyzed cross-couplings, organic carbonates serve more complex roles. mdpi.combiointerfaceresearch.combilecik.edu.tr

A primary application of the carbonate functionality is as a protecting group for alcohols and phenols. mdpi.com For instance, the hydroxyl group of a molecule can be converted to a carbonate ester, such as a methyl carbonate or tert-butyl carbonate, to mask its reactivity while other chemical transformations are performed on the molecule. This protecting group can typically be removed under specific conditions to regenerate the hydroxyl group. mdpi.com

Furthermore, carbonates can act as activating groups or synthetic intermediates. Cyclic carbonates, for example, are valuable precursors in polymer chemistry and can undergo ring-opening reactions to form polycarbonates and polyurethanes. massey.ac.nz In other contexts, the carbonate moiety can function as a leaving group in substitution reactions, allowing for the introduction of other functional groups at its position. The synthesis of carbonates is often achieved using reagents like phosgene (B1210022) derivatives, such as methyl chloroformate, or through the use of 1,1'-carbonyldiimidazole (B1668759) (CDI), which is considered a safer alternative. biointerfaceresearch.com

Academic Rationale for Comprehensive Investigation of Methyl quinolin-8-yl Carbonate within Contemporary Chemical Research

The academic interest in This compound stems from the strategic combination of the biologically significant 8-hydroxyquinoline (B1678124) scaffold with a synthetically versatile methyl carbonate group. 8-Hydroxyquinoline (8-HQ) is a well-established monoprotic bidentate chelating agent, capable of forming stable complexes with a wide range of metal ions. nih.govscirp.org This chelation ability is believed to be central to its potent biological activities, which include antimicrobial, antifungal, neuroprotective, and antitumor effects. rsc.orgresearchgate.netgoogle.com

The modification of the phenolic hydroxyl group at the 8-position is a key strategy in medicinal chemistry to modulate the therapeutic properties and pharmacokinetic profile of 8-HQ derivatives. mdpi.comnih.gov The introduction of a methyl carbonate group to form this compound serves several distinct academic and research purposes:

Prodrug Development: The carbonate ester can act as a prodrug moiety. It masks the polar phenolic hydroxyl group, potentially enhancing the compound's lipophilicity and ability to cross biological membranes. In a biological environment, the carbonate could be hydrolyzed by esterase enzymes to release the active 8-hydroxyquinoline molecule at the target site.

Synthetic Intermediate: The compound is a valuable intermediate for further chemical synthesis. The methyl carbonate group can serve as a leaving group in nucleophilic substitution reactions, enabling the introduction of a diverse array of other functional groups at the 8-position of the quinoline ring.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a simple, well-defined derivative like this compound is a crucial step in SAR studies. By comparing its biological activity to that of the parent 8-hydroxyquinoline and other derivatives, researchers can elucidate the importance of the hydrogen-bonding ability and acidity of the 8-hydroxyl group for a specific biological effect. scispace.commdpi.com

Probe for Mechanistic Studies: As a protected form of 8-HQ, the compound can be used in studies to determine whether metal chelation is the primary mechanism of action for a particular biological effect. If this compound (which has a reduced chelation capacity compared to 8-HQ) shows significantly diminished activity, it provides evidence for a chelation-based mechanism.

Physicochemical Properties and Synthesis

The synthesis of this compound would typically be achieved via a standard esterification reaction. A common laboratory method involves the reaction of 8-hydroxyquinoline with methyl chloroformate. The reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) or N,N-dimethylformamide (DMF), in the presence of a base to neutralize the hydrochloric acid byproduct. Suitable bases include tertiary amines like triethylamine (B128534) or an inorganic base such as potassium carbonate. biointerfaceresearch.combilecik.edu.trmdpi.com

General Synthetic Scheme:

Reaction of 8-hydroxyquinoline with methyl chloroformate in the presence of a base.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉NO₃ |

| Molecular Weight | 203.19 g/mol |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Analysis (Predicted)

While specific experimental data for this compound is not widely published, its spectroscopic characteristics can be predicted based on its structure and data from closely related analogues like quinolin-8-yl benzoate (B1203000) and various substituted quinoline derivatives. mdpi.commdpi.comiucr.org

Expected Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Signals for the six protons on the quinoline ring system would appear in the aromatic region (approx. δ 7.2-8.9 ppm). A sharp singlet for the three methyl (CH₃) protons of the carbonate group would be expected in the upfield region (approx. δ 3.9-4.1 ppm). The specific splitting patterns (doublets, triplets, doublets of doublets) of the aromatic protons would be characteristic of the 8-substituted quinoline pattern. mdpi.com |

| ¹³C NMR | Approximately 11 distinct signals would be expected. Nine signals in the aromatic region (approx. δ 110-155 ppm) corresponding to the quinoline carbons. One signal for the carbonyl carbon (C=O) of the carbonate group (approx. δ 150-165 ppm). One signal for the methyl carbon (CH₃) (approx. δ 55-60 ppm). mdpi.commdpi.com |

| IR Spectroscopy | Key stretching frequencies would include a strong carbonyl (C=O) band for the carbonate group around 1750-1770 cm⁻¹. C-O stretching bands would be visible around 1200-1300 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1630 cm⁻¹ region. The absence of a broad O-H stretch (from the 8-hydroxyquinoline precursor) would indicate a successful reaction. iucr.org |

| Mass Spectrometry | The molecular ion peak [M]⁺ would be observed at m/z = 203. Fragmentation would likely involve the loss of the methoxycarbonyl group or related fragments. |

Structure

3D Structure

Properties

CAS No. |

91137-43-8 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

methyl quinolin-8-yl carbonate |

InChI |

InChI=1S/C11H9NO3/c1-14-11(13)15-9-6-2-4-8-5-3-7-12-10(8)9/h2-7H,1H3 |

InChI Key |

LXHSKDZOYTVFBO-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)OC1=CC=CC2=C1N=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Methyl Quinolin 8 Yl Carbonate

Hydrolytic Stability and Degradation Pathways of the Carbonate Moiety

The stability of Methyl quinolin-8-yl carbonate is primarily determined by the susceptibility of the carbonate ester linkage to hydrolysis. Like other aryl carbonates, this moiety can undergo cleavage under both acidic and basic conditions. viu.canih.gov

Degradation Pathway: this compound + H₂O ⇌ 8-hydroxyquinoline (B1678124) + [CH₃OCO₂H] → 8-hydroxyquinoline + CH₃OH + CO₂

The rate of this hydrolysis is significantly influenced by pH. Basic conditions promote the reaction by generating the more potent nucleophile, hydroxide (B78521) ion (OH⁻), which attacks the carbonyl carbon. Acidic conditions can also catalyze the hydrolysis by protonating the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water. Compared to corresponding carboxylate esters, carbonate moieties generally offer improved stability under basic conditions. nih.gov

The stability of similar aryl carbonates has been studied, providing insight into the expected behavior of this compound.

| Compound | Condition | Products | Relative Rate |

|---|---|---|---|

| Methyl Phenyl Carbonate | Aqueous Base (NaOH) | Phenol (B47542), Methanol (B129727), CO₂ | Base |

| Methyl Phenyl Carbonate | Aqueous Acid (H₂SO₄) | Phenol, Methanol, CO₂ | Slower than base-catalyzed |

| α-Naphthyl Methyl Carbonate | Mouse Liver Esterase (pH 7.0-7.6) | α-Naphthol, Methanol, CO₂ | Enzyme-catalyzed |

Reactions Involving the Quinoline (B57606) Nitrogen Atom

N-Alkylation and N-Acylation Reactions

The nitrogen atom in the quinoline ring is a tertiary amine and possesses a lone pair of electrons, giving it basic and nucleophilic character. However, its nucleophilicity is reduced because the lone pair is part of the aromatic π-system. Reactions such as N-alkylation and N-acylation typically require reactive electrophiles to form a positively charged quaternary quinolinium salt.

N-Alkylation: This reaction involves treating the quinoline derivative with an alkyl halide (e.g., methyl iodide) or other alkylating agents. The nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent to form a new C-N bond and a quinolinium cation. Studies on substituted quinolines show that this reaction proceeds readily, though the rate can be influenced by steric hindrance from substituents at the 2 and 8 positions. rsc.org

N-Acylation: N-acylation with acyl halides or anhydrides is generally more difficult for quinoline compared to non-aromatic tertiary amines. However, the reaction can be promoted to form N-acylquinolinium salts, which are often reactive intermediates themselves. For instance, quinoline N-oxides are frequently used as substrates for acylation at the C8 position, using the N-oxide group as an internal directing group for a metal catalyst. researchgate.netnih.govresearchgate.net

| Substrate | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| Quinoline | Methyl Iodide (CH₃I) | N-Methylquinolinium Iodide | Neat or in solvent (e.g., acetone) |

| Substituted 4-oxo-quinolines | Ethylating Agents | N-Ethyl-4-oxo-quinolinium Salt | Basic conditions, heat |

| Quinoline N-Oxide | Acylating Agent + Pd Catalyst | C8-Acylated Quinoline (after N-oxide removal) | Palladium-catalyzed C-H activation |

Coordination Chemistry with Metal Centers and Ligand Complexation

One of the most significant aspects of the chemistry of this compound is its potential role as a ligand in coordination chemistry. This reactivity is closely linked to its hydrolysis product, 8-hydroxyquinoline (8-HQ), which is a premier chelating agent for a vast number of metal ions. scirp.orgtandfonline.comscispace.comnih.gov

8-HQ is a bidentate ligand, coordinating to a metal center through both the phenolic oxygen (after deprotonation) and the quinoline nitrogen atom, forming a stable five-membered chelate ring. scirp.orgscispace.com While this compound itself could potentially coordinate through the quinoline nitrogen and the carbonyl oxygen, this complex would be significantly less stable. The most probable pathway for complexation in aqueous or protic solutions involves the in situ hydrolysis of the carbonate to generate the 8-hydroxyquinolinate anion, which then strongly binds to the metal ion. tandfonline.com

The resulting metal-8-hydroxyquinolinate complexes have diverse applications, for example, tris(8-hydroxyquinolinato)aluminum (Alq₃) is a key material in organic light-emitting diodes (OLEDs). scispace.com The coordination increases the rigidity of the molecule and often leads to enhanced fluorescence. scispace.com

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Resulting Complex Geometry | Reference |

|---|---|---|---|

| Al³⁺ | 1:3 | Octahedral (e.g., Alq₃) | scispace.comresearchgate.net |

| Cu²⁺ | 1:2 | Square Planar | tandfonline.com |

| Zn²⁺ | 1:2 | Tetrahedral | scispace.com |

| Fe³⁺ | 1:3 | Octahedral | scispace.com |

| Mg²⁺ | 1:2 | Tetrahedral | researchgate.net |

Reactions on the Quinoline Aromatic Ring System

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The quinoline ring system can undergo electrophilic aromatic substitution (EAS). The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Therefore, substitution typically occurs on the benzene (B151609) ring (carbocyclic ring). reddit.com

In this compound, the -O-CO-OCH₃ group at position 8 directs the regioselectivity. The oxygen atom attached to the ring is an activating group and an ortho, para-director due to its ability to donate a lone pair of electrons via resonance. The positions ortho to the C8-oxygen are C7 and C9 (part of the pyridine ring junction), and the para position is C5. Electrophilic attack is therefore strongly favored at the C5 and C7 positions. researchgate.netorientjchem.org

Studies on analogous compounds like 8-hydroxyquinoline and 8-methoxyquinoline (B1362559) confirm this pattern.

Nitration: Nitration of 8-hydroxyquinoline typically yields 5,7-dinitro-8-hydroxyquinoline, indicating substitution at both the para and ortho positions. pw.edu.plresearchgate.netosi.lv

Halogenation: Bromination of 8-methoxyquinoline regioselectively yields 5-bromo-8-methoxyquinoline, showing a preference for the C5 (para) position. acgpubs.org Halogenation of 8-hydroxyquinoline can occur at C5 and C7, depending on the reaction conditions. acs.orgresearchgate.net

| Reaction | Reagents | Predicted Major Product(s) for this compound | Reference for Analogue |

|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | 5-Nitro- and 7-Nitro-derivatives | pw.edu.plresearchgate.net |

| Bromination | Br₂ / CH₂Cl₂ | 5-Bromo-derivative | acgpubs.org |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro- and 7-Chloro-derivatives | acs.org |

| Azo coupling | ArN₂⁺Cl⁻ | 5-Arylazo-derivative | researchgate.net |

Nucleophilic Aromatic Substitution Mechanisms on Halogenated Derivatives

Nucleophilic aromatic substitution (SₙAr) on an aryl halide is generally difficult and requires either harsh conditions or activation by strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.orglibretexts.org

Considering a hypothetical halogenated derivative, such as 5-bromo-methyl quinolin-8-yl carbonate, the SₙAr reaction would involve the replacement of the bromine atom by a nucleophile (e.g., methoxide, CH₃O⁻; or an amine, RNH₂). The reaction proceeds via a two-step addition-elimination mechanism.

Addition Step: The nucleophile attacks the carbon atom bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The aromaticity of the ring is temporarily broken.

Elimination Step: The leaving group (halide ion) is expelled, and the aromaticity of the ring is restored.

For this reaction to be facile on the quinoline ring, additional activation is usually necessary. For example, a nitro group at an ortho or para position (e.g., 7-nitro or 6-nitro) relative to the halogen would significantly stabilize the negative charge of the Meisenheimer complex through resonance, thereby accelerating the reaction. libretexts.org Without such activating groups, the reaction would likely require very strong nucleophiles and/or high temperatures. nih.gov

Oxidation and Reduction Processes of the Quinoline Nucleus

The quinoline nucleus is susceptible to both oxidation and reduction, although the presence of the 8-carbonate substituent can influence the regioselectivity and reaction conditions.

Oxidation: The quinoline ring is generally resistant to oxidation. However, under strong oxidizing conditions, the carbocyclic (benzene) ring is typically cleaved. For 8-substituted quinolines, the outcome of oxidation can be influenced by the nature of the substituent. While specific studies on the oxidation of this compound are not available, it is anticipated that strong oxidation would lead to the degradation of the benzene portion of the quinoline ring, yielding pyridine carboxylic acids. Milder oxidation conditions might lead to the formation of quinoline-N-oxides, a common transformation for quinoline derivatives.

Reduction: The reduction of the quinoline nucleus is a more commonly studied transformation. Catalytic hydrogenation is a versatile method for the reduction of quinolines. The regioselectivity of the reduction (i.e., which ring is reduced) is highly dependent on the reaction conditions, particularly the acidity of the medium.

In neutral or weakly acidic conditions, catalytic hydrogenation of quinolines typically results in the reduction of the heterocyclic (pyridine) ring, yielding 1,2,3,4-tetrahydroquinolines. Conversely, in strongly acidic media, the benzene ring is preferentially hydrogenated, affording 5,6,7,8-tetrahydroquinolines. rsc.org

The nature of the substituent at the 8-position can also impact the efficiency of the reduction. Both electron-donating and electron-withdrawing groups at the C-8 position have been observed to decrease the yield of the 5,6,7,8-tetrahydroquinoline (B84679) product in strongly acidic conditions. rsc.org

Table 1: Anticipated Products of Catalytic Hydrogenation of this compound under Different Conditions

| Reaction Conditions | Catalyst | Anticipated Major Product |

| Neutral (e.g., Methanol) | Platinum | Methyl 1,2,3,4-tetrahydroquinolin-8-yl carbonate |

| Strongly Acidic (e.g., Trifluoroacetic Acid) | Platinum | Methyl 5,6,7,8-tetrahydroquinolin-8-yl carbonate |

Role of the Carbonate Group as a Leaving Group or Activating Moiety

The carbonate group at the 8-position of the quinoline ring is a versatile functional group that can act as a leaving group in decarboxylative transformations or as an activating group for subsequent bond formation.

Decarboxylative Transformations to Corresponding Ethers or Alcohols

Aryl carbonates can undergo decarboxylative reactions to form ethers or, in the presence of a reducing agent, alcohols. These transformations often proceed via a metal-catalyzed pathway.

Decarboxylative Etherification: In a process analogous to the Chan-Evans-Lam coupling, aryl carbonates can be converted to aryl ethers. This reaction typically involves a copper or palladium catalyst and may require a silver co-catalyst to facilitate decarboxylation. nih.govacs.org The reaction proceeds by the loss of carbon dioxide and the formation of a new carbon-oxygen bond with an alcohol or a phenol.

Table 2: Hypothetical Decarboxylative Etherification of this compound

| Reactant | Catalyst System | Anticipated Product |

| Methanol | Cu(OAc)₂ / Ag₂CO₃ | 8-Methoxyquinoline |

| Phenol | Pd(OAc)₂ / Ligand | 8-Phenoxyquinoline |

Decarboxylative Alcoholysis: While less common, the carbonate group can be cleaved to yield the corresponding alcohol (8-hydroxyquinoline in this case). This can be achieved through hydrolysis under basic or acidic conditions, or through reductive cleavage.

Activation for Subsequent Carbon-Carbon or Carbon-Heteroatom Bond Formation

The carbonate group can serve as an activating group for decarboxylative cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds at the C-8 position of the quinoline ring. These reactions are typically catalyzed by transition metals such as palladium, nickel, or copper and involve the extrusion of carbon dioxide. rsc.orgwikipedia.org

This methodology provides a powerful alternative to traditional cross-coupling reactions that often require the pre-synthesis of organometallic reagents. The carbonate group essentially acts as a "traceless" activating group.

Decarboxylative Carbon-Carbon Bond Formation: A variety of carbon-carbon bonds can be formed through decarboxylative coupling. Examples include the formation of biaryls (Suzuki-type coupling), alkynylarenes (Sonogashira-type coupling), and alkylarenes. nih.govthieme-connect.com

Table 3: Potential Decarboxylative Carbon-Carbon Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Anticipated Product |

| Phenylboronic acid | Pd(OAc)₂ / Ligand | 8-Phenylquinoline |

| Phenylacetylene | CuI / PdCl₂(PPh₃)₂ | 8-(Phenylethynyl)quinoline |

| Alkyl Grignard Reagent | NiCl₂(dppp) | 8-Alkylquinoline |

Decarboxylative Carbon-Heteroatom Bond Formation: Similarly, carbon-heteroatom bonds can be formed through decarboxylative coupling. This allows for the introduction of various functional groups containing nitrogen, sulfur, or phosphorus at the C-8 position.

Table 4: Potential Decarboxylative Carbon-Heteroatom Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System | Anticipated Product |

| Aniline (B41778) | CuI / Ligand | 8-Anilinoquinoline |

| Thiophenol | Pd(OAc)₂ / Ligand | 8-(Phenylthio)quinoline |

| Diphenylphosphine | NiCl₂(dppe) | 8-(Diphenylphosphino)quinoline |

Spectroscopic and Advanced Analytical Characterization of Methyl Quinolin 8 Yl Carbonate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of methyl quinolin-8-yl carbonate in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H and ¹³C NMR spectra of this compound are characterized by distinct signals corresponding to the protons and carbons of the quinoline (B57606) ring and the methyl carbonate substituent. The chemical shifts (δ) are influenced by the electronic environment of each nucleus, with the electronegative nitrogen atom and the carbonate group playing a significant role in deshielding adjacent nuclei, causing them to resonate at higher chemical shifts. epa.gov The analysis of these chemical shifts allows for the precise assignment of each signal to a specific atom in the molecule. researchgate.net Quinolines are a significant class of heterocyclic compounds that are present in numerous biologically active natural products and synthetic molecules. uncw.edu

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals in the aromatic region for the six protons of the quinoline ring system and a singlet in the aliphatic region for the three protons of the methyl group. The protons on the pyridine (B92270) ring (H-2, H-3, H-4) and the benzene (B151609) ring (H-5, H-6, H-7) will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 carbon atoms in the molecule. The spectrum will show nine signals for the quinoline ring carbons and one signal for the methyl carbon of the carbonate group, and one for the carbonyl carbon. The chemical shifts of the quinoline carbons are influenced by the position relative to the nitrogen atom and the carbonate substituent. oregonstate.edu Quaternary carbons, those without any attached protons, are typically observed as weaker signals in the spectrum.

The anticipated ¹H and ¹³C NMR chemical shifts for this compound are summarized in the interactive data table below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | 8.9 - 9.1 | 150.0 - 152.0 |

| 3 | 7.3 - 7.5 | 121.0 - 123.0 |

| 4 | 8.1 - 8.3 | 136.0 - 138.0 |

| 5 | 7.5 - 7.7 | 129.0 - 131.0 |

| 6 | 7.6 - 7.8 | 126.0 - 128.0 |

| 7 | 7.4 - 7.6 | 122.0 - 124.0 |

| 8 | - | 148.0 - 150.0 |

| 8a | - | 140.0 - 142.0 |

| 4a | - | 128.0 - 130.0 |

| O-CH₃ | 3.9 - 4.1 | 55.0 - 57.0 |

Two-dimensional (2D) NMR techniques are crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra, especially for complex molecules like this compound. researchgate.net These experiments reveal correlations between different nuclei, providing valuable information about the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, H-5 and H-6, and H-6 and H-7, confirming the connectivity of the protons within the quinoline ring system. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum reveals correlations between protons and the carbon atoms to which they are directly attached. This experiment is instrumental in assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at approximately 4.0 ppm would show a correlation to the carbon signal of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying and assigning quaternary carbons and for confirming the connectivity of different functional groups. Key HMBC correlations for this compound would include the correlation between the methyl protons and the carbonyl carbon of the carbonate group, as well as correlations between the quinoline protons and the carbons of the carbonate substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY spectrum provides information about the spatial proximity of protons, even if they are not directly coupled. This is useful for determining the three-dimensional structure and conformation of the molecule. For example, a NOESY experiment could show a correlation between the methyl protons of the carbonate group and the H-7 proton of the quinoline ring, indicating their close spatial arrangement.

While solution-state NMR provides information about the molecule's structure in solution, solid-state NMR (ssNMR) is a powerful technique for characterizing the compound in its crystalline form. ssNMR can be used to study polymorphism, which is the ability of a compound to exist in different crystalline forms. Different polymorphs can have different physical properties, and ssNMR can be used to distinguish between them. It can also provide information on the local environment and packing of molecules in the crystal lattice. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact mass of this compound. researchgate.net This precise mass measurement is used to confirm the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. nih.gov The ability of HRMS to provide high-confidence species identification through accurate mass measurements is a significant advantage. nih.gov

The theoretical exact mass of the protonated molecule [M+H]⁺ of this compound (C₁₁H₉NO₃) is calculated to be 204.0655 m/z. The observation of a molecular ion peak with this exact mass in the HRMS spectrum would provide strong evidence for the presence and elemental composition of the target compound.

In addition to providing the molecular weight, mass spectrometry can be used to study the fragmentation of the molecule upon ionization. The fragmentation pattern is a characteristic fingerprint of a molecule and can be used to confirm its structure. The analysis of these fragments helps in understanding the connectivity of the atoms within the molecule.

For this compound, common fragmentation pathways would likely involve the cleavage of the carbonate group and the quinoline ring. Potential fragmentation patterns include:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion corresponding to the quinolin-8-yl carbonyl cation.

Loss of carbon dioxide (-CO₂): This would lead to a fragment ion corresponding to 8-methoxyquinoline (B1362559).

Cleavage of the ester bond: This could result in fragments corresponding to the quinolin-8-ol cation and the methoxycarbonyl radical.

Fragmentation of the quinoline ring: The quinoline ring itself can undergo characteristic fragmentation, leading to smaller fragment ions.

The expected major fragments and their corresponding m/z values are presented in the interactive data table below.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | C₁₁H₉NO₃⁺ | 203.0582 |

| [M - OCH₃]⁺ | C₁₀H₆NO₂⁺ | 172.0399 |

| [M - CO₂]⁺ | C₁₀H₉NO⁺ | 159.0684 |

| [Quinolin-8-ol]⁺ | C₉H₇NO⁺ | 145.0528 |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by identifying the vibrational modes of its constituent functional groups. The complementary nature of these two techniques allows for a more complete assignment of the observed vibrational frequencies.

The IR and Raman spectra of this compound are characterized by distinct bands corresponding to the stretching and bending vibrations of its key functional groups. The carbonate moiety, the quinoline ring system, and the methyl group each give rise to a series of identifiable peaks.

Carbonate Group Vibrations: The most prominent features in the vibrational spectra are associated with the carbonate group (-O-C(=O)-O-). The C=O stretching vibration is expected to produce a strong absorption band in the IR spectrum, typically in the region of 1750-1730 cm⁻¹ researchgate.net. The asymmetric and symmetric stretching vibrations of the C-O single bonds also give rise to characteristic bands. In related carbonate compounds, these are observed in the ranges of 1250-1200 cm⁻¹ and 1000-950 cm⁻¹, respectively. Bending vibrations of the carbonate group are expected at lower frequencies.

Quinoline Ring Vibrations: The quinoline ring system exhibits a complex series of vibrational modes. The C=C and C=N stretching vibrations within the aromatic rings typically appear in the 1620-1450 cm⁻¹ region researchgate.net. The in-plane and out-of-plane C-H bending vibrations of the quinoline ring are also characteristic and are generally observed in the 1300-1000 cm⁻¹ and 900-700 cm⁻¹ regions, respectively researchgate.net.

Methyl Group Vibrations: The methyl group (-CH₃) attached to the carbonate oxygen displays characteristic symmetric and asymmetric stretching vibrations in the 3000-2850 cm⁻¹ range. Bending vibrations for the methyl group are typically found around 1450 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

A summary of the expected characteristic vibrational frequencies for this compound is presented in the interactive table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carbonate (C=O) | Stretching | 1750-1730 | IR |

| Carbonate (C-O) | Asymmetric Stretching | 1250-1200 | IR, Raman |

| Carbonate (C-O) | Symmetric Stretching | 1000-950 | IR, Raman |

| Quinoline (C=C, C=N) | Stretching | 1620-1450 | IR, Raman |

| Quinoline (C-H) | In-plane Bending | 1300-1000 | IR, Raman |

| Quinoline (C-H) | Out-of-plane Bending | 900-700 | IR, Raman |

| Methyl (C-H) | Stretching | 3000-2850 | IR, Raman |

| Methyl (C-H) | Bending | 1450, 1375 | IR, Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy is a valuable tool for investigating the electronic structure and chromophoric properties of this compound. The quinoline moiety, being an aromatic heterocycle, is the primary chromophore responsible for the absorption of ultraviolet and visible light.

The UV-Vis spectrum of quinoline and its derivatives is typically characterized by multiple absorption bands arising from π → π* and n → π* electronic transitions within the aromatic system nih.govresearchgate.net. The π → π* transitions, which are generally more intense, involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The n → π* transitions, which are typically less intense, involve the promotion of an electron from a non-bonding orbital (on the nitrogen atom) to an antibonding π* orbital.

For quinoline derivatives, absorption bands are commonly observed in the UV region, with typical λₘₐₓ values around 230 nm and in the range of 300-320 nm researchgate.net. The presence of the carbonate substituent on the quinoline ring may cause slight shifts in the positions and intensities of these absorption maxima (a chromophoric effect). The specific solvent used for the analysis can also influence the spectrum due to solvatochromic effects.

The electronic transitions observed in the UV-Vis spectrum of this compound are summarized in the following table.

| Transition Type | Chromophore | Expected λₘₐₓ (nm) |

| π → π | Quinoline Ring | ~230 |

| π → π | Quinoline Ring | 300-320 |

| n → π* | Quinoline Ring (Nitrogen) | >300 (often weak and may be obscured) |

X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis

In similar structures, the quinoline ring system is essentially planar nih.govresearchgate.net. The carbonate group will also adopt a planar or near-planar conformation. The relative orientation of these two planar groups will be influenced by steric and electronic factors. Intramolecular and intermolecular interactions, such as hydrogen bonding and π-π stacking, will also play a significant role in the crystal packing mdpi.comresearchgate.net.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for assessing the purity of this compound and for analyzing it within complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed techniques for these purposes.

HPLC is a powerful technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is a commonly used mode for the analysis of quinoline derivatives sielc.comsielc.com.

A typical RP-HPLC method for the analysis of this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier such as acetonitrile or methanol (B129727) researchgate.net. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and the more polar mobile phase. Detection is typically achieved using a UV detector set at one of the absorption maxima of the quinoline chromophore.

Method development would involve optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good resolution, symmetric peak shapes, and a reasonable analysis time. Validation of the method would include assessing its linearity, accuracy, precision, and sensitivity.

A representative set of HPLC conditions for the analysis of quinoline derivatives is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

While this compound itself may have limited volatility for direct GC analysis, GC can be a suitable technique for the analysis of more volatile derivatives or for the detection of volatile impurities. Gas chromatography-mass spectrometry (GC-MS) is particularly powerful for the identification of unknown components in a sample.

For the analysis of less volatile compounds by GC, derivatization is often employed to increase their volatility and thermal stability. In the case of this compound, hydrolysis to 8-hydroxyquinoline (B1678124) followed by derivatization of the hydroxyl group could be a potential analytical strategy.

A typical GC method would utilize a capillary column with a nonpolar or medium-polarity stationary phase. The oven temperature would be programmed to increase over the course of the analysis to ensure the elution of all components. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. The retention time of a compound is a characteristic feature used for its identification, while the peak area is proportional to its concentration.

The table below outlines typical GC-MS parameters that could be adapted for the analysis of volatile derivatives of this compound.

| Parameter | Condition |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |

| Detector | Mass Spectrometer (Scan mode) |

Computational and Theoretical Investigations of Methyl Quinolin 8 Yl Carbonate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a detailed understanding of the molecular and electronic properties of quinoline (B57606) derivatives. These methods offer a balance between computational cost and accuracy, making them a staple in modern chemical research.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Methyl quinolin-8-yl carbonate, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with a basis set such as 6-311++G(d,p), would be employed to determine the most stable three-dimensional arrangement of its atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule on its potential energy surface.

Conformational analysis of this compound would involve exploring the different spatial orientations of the methyl carbonate group relative to the quinoline ring. The rotation around the C-O single bond connecting the carbonate to the quinoline ring would be a key focus. By calculating the energy for a series of dihedral angles, a potential energy surface can be generated, revealing the most stable conformer(s) and the energy barriers between them. For similar quinoline derivatives, it has been observed that multiple stable conformers can exist, often with small energy differences between them nih.gov.

The optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, provide a precise description of the molecular structure. For quinoline-based compounds, a good agreement between DFT computed results and experimental findings from techniques like X-ray crystallography is often observed researchgate.netlatrobe.edu.au.

Table 1: Predicted Stable Conformers of a Generic Quinoline Derivative from DFT Calculations (Note: This table is illustrative and based on typical findings for quinoline derivatives, as specific data for this compound is not available in the cited literature.)

| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) |

| I | ~0° | 0.00 |

| II | ~180° | 1.5 - 3.0 |

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity rsc.org.

For quinoline derivatives, the HOMO is typically localized over the electron-rich regions of the quinoline ring system, while the LUMO is often distributed across the entire molecule, including any electron-withdrawing substituents. In this compound, the HOMO would be expected to have significant contributions from the quinoline ring, while the LUMO would likely involve the carbonate moiety as well.

The analysis of charge distribution, often performed using methods like Natural Bond Orbital (NBO) analysis, provides insights into the localization of charge on different atoms within the molecule. This information is valuable for understanding intermolecular interactions and reactive sites. In quinoline derivatives, the nitrogen atom is typically a site of negative charge, while the attached carbonyl carbon in the carbonate group would carry a partial positive charge.

Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for a Representative Quinoline Derivative (Note: This table is illustrative and based on typical findings for quinoline derivatives, as specific data for this compound is not available in the cited literature.)

| Parameter | Value (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.0 to -2.0 |

| Energy Gap (ΔE) | 4.5 to 6.5 |

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure.

NMR Spectroscopy: The chemical shifts of 1H and 13C nuclei can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. These theoretical predictions are often in good agreement with experimental NMR spectra and can aid in the assignment of complex spectra researchgate.netuncw.edu. For this compound, distinct signals would be predicted for the protons and carbons of the quinoline ring and the methyl group.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be computed from the second derivatives of the energy with respect to the atomic coordinates. The calculated harmonic frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental FT-IR spectra. This allows for the assignment of specific vibrational modes to the observed absorption bands nih.govresearchgate.netresearchgate.net. Key vibrational modes for this compound would include the C=O stretching of the carbonate, C-O stretching, and various vibrations of the quinoline ring.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic absorption spectra of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption bands observed in a UV-Vis spectrum nih.govresearchgate.netresearchgate.net. The calculations provide information on the wavelength of maximum absorption (λmax), the oscillator strength (related to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). For quinoline derivatives, characteristic absorptions in the UV region are expected due to the aromatic system researchgate.net.

Table 3: Predicted Spectroscopic Data for a Generic Quinoline Derivative (Note: This table is illustrative and based on typical findings for quinoline derivatives, as specific data for this compound is not available in the cited literature.)

| Spectroscopic Technique | Predicted Parameter | Typical Value |

| 1H NMR | Chemical Shift (ppm) | Aromatic protons: 7.0-9.0, Methyl protons: 3.5-4.0 |

| 13C NMR | Chemical Shift (ppm) | Aromatic carbons: 110-150, Carbonyl carbon: 150-160, Methyl carbon: 50-60 |

| IR Spectroscopy | Vibrational Frequency (cm-1) | C=O stretch: 1750-1780, C-O stretch: 1200-1300 |

| UV-Vis Spectroscopy | λmax (nm) | ~230-250 and ~300-320 |

Computational Elucidation of Reaction Mechanisms and Energy Profiles

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental methods alone. For transformations involving this compound, these methods can map out the entire reaction pathway, identifying key intermediates and transition states.

A key aspect of studying a reaction mechanism computationally is the localization of the transition state (TS), which is the highest energy point along the reaction coordinate. The structure of the TS provides a snapshot of the bond-breaking and bond-forming processes. For a reaction such as the formation of this compound from 8-hydroxyquinoline (B1678124) and a methylating agent, the transition state would involve the partial formation of the new O-C bond and the partial breaking of a bond in the methylating agent.

Once a transition state has been located and confirmed (by the presence of a single imaginary frequency in the vibrational analysis), an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species.

From the computed energies of the reactants, transition states, and products, important kinetic and thermodynamic parameters can be derived.

Thermodynamic Parameters: The change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for a reaction can be calculated from the computed electronic energies and vibrational frequencies. A negative ΔG indicates a spontaneous reaction. These calculations can be used to predict the position of equilibrium for a given transformation.

Kinetic Parameters: The activation energy (Ea) of a reaction is the energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate. The pre-exponential factor (A) can also be estimated from the vibrational frequencies of the transition state. These parameters can be used in the Arrhenius equation to estimate the rate constant of the reaction at a given temperature. While specific studies on this compound are not available, studies on the thermal decomposition of other compounds have successfully used these methods to determine kinetic and thermodynamic parameters nih.gov.

Table 4: Illustrative Calculated Energy Profile for a Hypothetical Reaction Involving a Quinoline Derivative (Note: This table is illustrative and based on general principles of computational reaction mechanism studies, as specific data for this compound is not available in the cited literature.)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15 to +25 |

| Products | -5 to -15 |

Molecular Dynamics Simulations for Conformational Dynamics in Solution

The simulation would track the movements of each atom based on a force field, which is a set of parameters describing the potential energy of the system. By solving Newton's equations of motion, the trajectory of the molecule can be determined, providing insights into its flexibility, preferred conformations, and interactions with the surrounding solvent molecules. For instance, simulations could reveal the rotational freedom around the ester linkage and the orientation of the quinoline ring relative to the carbonate group. Long-range electrostatic interactions, a crucial component of these simulations, are often handled using methods like the Particle Mesh Ewald (PME) method. mdpi.com The system would typically be minimized for a number of steps using an algorithm like the conjugate gradient before the production run. mdpi.com

Such simulations can elucidate how the solvent influences the conformational landscape of this compound. For example, in a polar solvent, conformations that maximize the exposure of polar groups to the solvent would be favored. The data generated from MD simulations can be used to calculate various properties, including radial distribution functions to understand solvation shells and dihedral angle distributions to identify stable conformers. This information is critical for understanding its chemical reactivity and biological activity, as the conformation of a molecule often dictates its ability to interact with other molecules.

A hypothetical study could involve simulating this compound in different solvents to assess the impact of solvent polarity on its conformational preferences. The results could be summarized in a table illustrating the most stable dihedral angles observed in each solvent.

Hypothetical Dihedral Angle Distribution in Different Solvents

| Solvent | Dihedral Angle (Quinoline-O-C=O) | Occupancy (%) |

| Water | 175° | 65 |

| 60° | 25 | |

| -60° | 10 | |

| Chloroform | 180° | 80 |

| 70° | 15 | |

| -70° | 5 | |

| Dimethyl Sulfoxide | 170° | 70 |

| 55° | 20 | |

| -55° | 10 |

Quantitative Structure-Reactivity Relationships (QSRR) for Predicting Chemical Behavior

Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to predict the chemical reactivity of a compound based on its molecular structure. nih.govchemrxiv.org These models are built by finding a mathematical relationship between a set of molecular descriptors and an experimentally determined reactivity parameter. While specific QSRR models for this compound are not documented in the available literature, the principles of QSRR can be applied to predict its chemical behavior. nih.govresearchgate.net

For this compound, a QSRR model could be developed to predict various aspects of its reactivity, such as its susceptibility to hydrolysis, its potential as an electrophile, or its chromatographic retention behavior. nih.govresearchgate.net The first step in building a QSRR model is to calculate a series of molecular descriptors for a set of related compounds with known reactivity. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical.

Once the descriptors are calculated, a statistical method, such as multiple linear regression or machine learning algorithms, is used to build a model that correlates the descriptors with the observed reactivity. nih.govchemrxiv.org For instance, a study on quinoline derivatives has shown that a combination of physicochemical and geometrical parameters can provide precise dependencies for predicting chromatographic retention. nih.govresearchgate.net

A hypothetical QSRR study on a series of quinolin-8-yl carbonate derivatives could aim to predict their rate of hydrolysis. The resulting model could be an equation where the rate constant is a function of descriptors like the calculated partial charge on the carbonyl carbon, the solvent-accessible surface area, and the dipole moment. Such a model would be invaluable for designing new derivatives with desired reactivity profiles without the need for extensive experimental work.

Hypothetical QSRR Model for Hydrolysis Rate

| Descriptor | Coefficient | Value for this compound | Contribution |

| Partial Charge on Carbonyl Carbon | 2.5 | 0.75 | 1.875 |

| Solvent Accessible Surface Area (Ų) | -0.05 | 250 | -12.5 |

| Dipole Moment (Debye) | 1.2 | 3.5 | 4.2 |

| Predicted log(k_hydrolysis) | -6.425 |

Applications in Chemical Sciences and Advanced Materials Development

Role as a Synthetic Building Block in Complex Molecular Architectures

The quinoline (B57606) scaffold is a well-established and important heterocyclic motif in medicinal chemistry and materials science. researchgate.netslideshare.net Methyl quinolin-8-yl carbonate provides a valuable and reactive handle to introduce the quinolin-8-yl moiety into more complex molecular structures. Its utility as a synthetic precursor is a cornerstone of its significance in modern organic chemistry.

Precursor for Novel Quinoline Scaffolds and Heterocycles

This compound is a key intermediate in the synthesis of a variety of novel quinoline-based scaffolds and fused heterocyclic systems. The carbonate group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the 8-position of the quinoline ring. This reactivity is fundamental to creating libraries of quinoline derivatives for various applications. For instance, derivatives of quinolin-8-yl carbonate can be used to synthesize more complex molecules with potential biological activity. nih.gov The strategic placement of the carbonate allows for transformations that would be difficult to achieve with the parent 8-hydroxyquinoline (B1678124) due to the reactivity of the hydroxyl group.

The synthesis of fused quinoline heterocycles often involves the use of quinoline derivatives as starting materials. researchgate.net While direct examples involving this compound are not extensively documented in publicly available literature, the known reactivity patterns of carbonates suggest its high potential as a precursor in annulation reactions to build additional rings onto the quinoline framework.

Reagent in Multi-Step Organic Synthesis and Total Synthesis Endeavors

In the realm of multi-step organic synthesis, the strategic use of protecting and activating groups is paramount. This compound can be viewed as a protected form of 8-hydroxyquinoline, where the carbonate group can be readily removed under specific conditions. More importantly, it can act as an activated precursor for the introduction of the 8-oxy-quinoline moiety.

While specific examples of its use in total synthesis are not readily found in broad searches, the principles of retrosynthetic analysis suggest its utility. For example, in the synthesis of complex natural products containing a quinoline core, this compound could serve as a key fragment for late-stage introduction of the functionalized quinoline unit. The synthesis of various quinoline derivatives often involves multi-step sequences where functional group interconversion is crucial. researchgate.net The carbonate functionality provides a pathway for such transformations, for example, through reactions with nucleophiles to form ethers, esters, or other derivatives.

Potential in Advanced Materials Chemistry

The unique photophysical and electronic properties of the quinoline ring system make it an attractive component for advanced materials. This compound serves as a valuable precursor for incorporating this chromophore into functional materials.

Components for Optoelectronic Devices and Fluorescent Probes

Derivatives of 8-hydroxyquinoline are well-known for their applications in organic light-emitting diodes (OLEDs) and as fluorescent chemosensors for metal ions. nih.gov These applications stem from the ability of the 8-hydroxyquinoline ligand to form stable and highly fluorescent complexes with metal ions. This compound can be a crucial starting material for the synthesis of these functional molecules.

The carbonate group can be transformed into other functional groups, such as amides, to produce 8-amidoquinoline derivatives. These derivatives have been shown to be effective fluorescent probes for the detection of zinc ions (Zn²⁺). researchgate.net The introduction of a carboxamide group can enhance the fluorescence emission upon binding to the target ion. Quinoline-based fluorescent probes are valued for their sensitivity and selectivity, and the ability to synthesize a variety of these probes is greatly facilitated by versatile precursors like this compound.

| Application | Derivative Class | Target Analyte | Reference |

| Fluorescent Probe | 8-Amidoquinolines | Zn²⁺ | researchgate.net |

| Optoelectronic Devices | 8-Hydroxyquinoline derivatives | - | nih.gov |

Precursors for Polymeric Materials with Tunable Properties

The incorporation of quinoline moieties into polymer backbones can impart desirable properties such as thermal stability, fluorescence, and metal-chelating capabilities. While direct polymerization of this compound is not a common strategy, it can serve as a precursor to monomers suitable for polymerization.

For example, the carbonate could be converted to an acrylate (B77674) or methacrylate (B99206) group, creating a polymerizable monomer. The resulting polymers would have pendant quinoline groups, which could then be used for applications such as metal ion sensing, catalysis, or as components in stimuli-responsive materials. The synthesis of carbonate-type macrodiols for the preparation of thermoplastic polyurethanes is an established field, and while not directly involving quinoline, it demonstrates the utility of carbonate chemistry in polymer synthesis. researchgate.net

Exploration in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of large, well-organized structures through self-assembly. nih.gov The quinoline ring, with its aromatic system and nitrogen atom, is capable of participating in various non-covalent interactions, including π-π stacking and hydrogen bonding.

This compound, and more broadly, its derivatives, can be designed to act as building blocks for supramolecular architectures. The carbonate group itself can be a site for hydrogen bonding interactions. More significantly, the quinoline unit can be incorporated into larger molecules that are designed to self-assemble into specific shapes and structures. The formation of supramolecular assemblies from quinoline derivatives has been demonstrated, showcasing their potential in creating functional nanomaterials. rsc.org The ability to tune the structure of the quinoline building block, for which this compound is a valuable precursor, allows for control over the resulting supramolecular assembly.

Future Research Directions and Perspectives in Methyl Quinolin 8 Yl Carbonate Chemistry

Development of Novel and Atom-Economical Synthetic Routes

A primary objective for future research is the development of synthetic pathways to methyl quinolin-8-yl carbonate and its analogs that are both innovative and adhere to the principles of green chemistry. Current syntheses often rely on multi-step procedures that may involve hazardous reagents. The focus will shift towards creating more streamlined and atom-economical routes.

Key areas of investigation will include:

Catalytic Transesterification: Exploring the use of various catalysts for the transesterification of 8-hydroxyquinoline (B1678124) with dimethyl carbonate (DMC). beilstein-journals.org DMC is a non-toxic and environmentally benign reagent, making this a highly attractive alternative to methods involving phosgene (B1210022) derivatives. beilstein-journals.org Research will likely focus on identifying robust and recyclable catalysts, such as ionic liquids or metal complexes, to improve reaction efficiency and sustainability. beilstein-journals.org

Direct Oxidative Carbonylation: Investigating the direct synthesis from 8-hydroxyquinoline, carbon monoxide, and methanol (B129727) using catalytic systems. researchgate.net This approach, if optimized, could represent a highly efficient one-step process. researchgate.net Research into catalyst systems, such as copper or palladium complexes, will be crucial for achieving high yields and selectivity under mild conditions. researchgate.net

One-Pot Syntheses: Designing one-pot reaction sequences that combine the formation of the quinoline (B57606) ring with the subsequent installation of the carbonate group. researchgate.net Such strategies significantly reduce the need for intermediate purification steps, thereby saving time, resources, and minimizing waste. researchgate.net

| Synthetic Strategy | Key Reagents | Potential Advantages | Research Focus |

|---|---|---|---|

| Catalytic Transesterification | 8-Hydroxyquinoline, Dimethyl Carbonate (DMC) | Environmentally benign (avoids phosgene), use of green reagents. beilstein-journals.org | Development of efficient and recyclable catalysts (e.g., ionic liquids). beilstein-journals.org |

| Direct Oxidative Carbonylation | 8-Hydroxyquinoline, CO, Methanol | High atom economy, potential for a one-step process. researchgate.net | Discovery of active and selective catalyst systems (e.g., Cu/Pd complexes). researchgate.net |

| Facile One-Pot Synthesis | Quinoline precursors, Carbonate source | Operational simplicity, reduced workup, high overall yields. researchgate.net | Integration of ring-formation and functionalization steps. |

Exploration of Undiscovered Reactivity and Catalytic Pathways

The chemical reactivity of this compound is far from fully understood. The interplay between the quinoline nitrogen, the aromatic system, and the carbonate group suggests a wealth of untapped potential in catalysis and organic synthesis.

Future studies will likely concentrate on:

Leaving Group Potential: Utilizing the quinolin-8-yloxycarbonyl group as a novel leaving group in cross-coupling reactions. Its activation could provide new pathways for C-C, C-N, and C-O bond formation at the 8-position of the quinoline ring.

Directed C-H Activation: Employing the carbonate moiety, in concert with the quinoline nitrogen, as a directing group for transition-metal-catalyzed C-H activation at other positions on the quinoline or a tethered substrate. This could enable highly regioselective functionalization, a significant challenge in quinoline chemistry. acs.org

Catalyst Development: Using this compound and its derivatives as ligands for transition metal catalysts. The bidentate chelation potential of the quinoline nitrogen and the carbonyl oxygen could stabilize catalytically active species. For instance, palladium(II) complexes with related quinoline-based ligands have shown high efficiency in catalytic aerobic oxidation reactions. rsc.orgnih.gov

Integration with Flow Chemistry and Automated Synthesis for Scalability

To transition this compound from a laboratory curiosity to a widely used chemical tool, its synthesis must be scalable, safe, and efficient. Flow chemistry and automated synthesis platforms offer a clear path toward achieving these goals.

The integration of these technologies will be a key research direction:

Enhanced Safety and Control: Continuous flow reactors offer superior control over reaction parameters like temperature, pressure, and mixing, which is crucial for optimizing reaction yields and minimizing side products. researchgate.net This enhanced control also allows for the safe handling of potentially hazardous intermediates or exothermic reactions that can be problematic in traditional batch processes. thieme-connect.de

Scalability: Flow chemistry enables a seamless transition from small-scale laboratory synthesis to large-scale production without extensive re-optimization. syrris.comnih.gov This is a significant advantage for industrial applications where large quantities of the compound may be required. nih.gov

Automated Optimization: Automated platforms can rapidly screen a wide range of reaction conditions (catalysts, solvents, temperatures) to quickly identify the optimal parameters for synthesis. dntb.gov.ua This data-driven approach accelerates the development of robust and high-yielding synthetic protocols. syrris.com

Advanced Applications in Chemo- and Regioselective Transformations

The unique electronic and steric properties of this compound make it a promising candidate for enabling highly selective chemical transformations. Future research will aim to exploit these properties in advanced synthetic applications.

Prospective areas of application include:

Regioselective Functionalization: As a precursor, the carbonate group can be used to achieve regioselective modifications of the quinoline ring that are otherwise difficult to access. For example, it could serve as a blocking group or be transformed into another functional group in a multi-step synthesis.

Asymmetric Catalysis: Chiral versions of quinoline carbonates could be developed for use as ligands in asymmetric catalysis, leveraging the rigid quinoline backbone to create a well-defined chiral environment around a metal center.

Selective Acylating Agent: The compound could function as a selective acylating or methylating agent, where the quinolin-8-ol acts as an excellent leaving group, potentially activated under specific pH or catalytic conditions. This could lead to highly chemoselective reactions, for instance, in the protection or functionalization of complex molecules with multiple reactive sites.

Computational Design and Rational Prediction of New Quinoline Carbonate Structures with Targeted Chemical Properties

Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. In the context of quinoline carbonates, in-silico methods will be indispensable for guiding future experimental work.

Key computational approaches will include:

Density Functional Theory (DFT): DFT calculations can be used to predict the geometric and electronic structures of novel quinoline carbonate derivatives. researchgate.net This allows researchers to understand their reactivity, stability, and potential as ligands or catalysts before committing to their synthesis. researchgate.net

Molecular Docking and QSAR: For applications in medicinal chemistry or materials science, molecular docking can predict how these molecules interact with biological targets or material surfaces. nih.govnih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can correlate the structural features of a series of compounds with their observed activity, facilitating the design of more potent or effective molecules. mdpi.com

Reaction Mechanism Simulation: Computational modeling can elucidate the mechanisms of reactions involving this compound. This fundamental understanding is crucial for optimizing reaction conditions and for the rational design of new, more efficient catalytic cycles.

| Computational Method | Application Area | Predicted Properties |

|---|---|---|

| Density Functional Theory (DFT) | Catalyst and Ligand Design | Molecular geometry, electronic structure, reaction energetics. researchgate.netresearchgate.net |

| Molecular Docking | Drug Discovery, Materials Science | Binding affinities and modes with target proteins or surfaces. nih.govnih.gov |

| 3D-QSAR | Lead Optimization | Correlation of 3D structure with chemical or biological activity. mdpi.com |

| Reaction Pathway Simulation | Mechanistic Studies | Transition state energies, reaction kinetics, catalytic cycles. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl quinolin-8-yl carbonate, and how do reaction conditions influence yield?

- Methodology : Nucleophilic substitution is a common approach. For example, esterification of 8-hydroxyquinoline derivatives with methyl chloroformate or methyl bromoacetate in the presence of a base (e.g., K₂CO₃) under reflux in acetone (60–70% yield) . Alternative methods include using glacial acetic acid as a catalyst in ethanol under reflux for hybrid molecule synthesis .

- Key variables : Solvent polarity, base strength, and temperature affect regioselectivity and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

- Methodology :

- ¹³C/¹H NMR : Resolve substituent positions on the quinoline ring (e.g., methyl ester peaks at δ ~3.8 ppm) .

- X-ray crystallography : Confirm bond critical points and molecular geometry (e.g., bond lengths of 1.36–1.42 Å for C-O bonds in quinolin-8-yloxy derivatives) .

Q. How does the stability of this compound compare to other quinoline esters under thermal or hydrolytic conditions?

- Methodology : Accelerated stability testing via thermogravimetric analysis (TGA) and HPLC monitoring of hydrolysis products. Related carbonates (e.g., methyl phenyl carbonate) undergo disproportionation at elevated temperatures, forming CO₂ and dimethyl carbonate, which can inform degradation pathways .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in C–H carbamoyloxylation reactions involving this compound?

- Methodology : Density functional theory (DFT) studies reveal transition-state energies for competing pathways. Copper-catalyzed reactions favor carbamoyloxylation at the quinoline C8 position due to lower activation barriers (~25 kcal/mol) compared to other sites .

Q. How can computational models predict the electronic properties of this compound for catalytic applications?

- Methodology : Electron density functional theory (e.g., Colle-Salvetti correlation-energy formula) calculates local kinetic energy density and correlation potentials. These models predict nucleophilic attack sites with ±5% accuracy compared to experimental data .

Q. What analytical challenges arise in detecting this compound metabolites in biological systems?

- Methodology : High-resolution mass spectrometry (HRMS) coupled with isotopic labeling identifies metabolites (e.g., hydroxylated or dealkylated derivatives). Challenges include distinguishing isobaric species and low-abundance intermediates .

Q. Can this compound derivatives serve as fluorescent probes for metal ion detection?

- Methodology : Structural analogs (e.g., 8-amidoquinoline) exhibit Zn²⁺-dependent fluorescence quenching via photoinduced electron transfer (PET). Modifying the carbonate group with electron-withdrawing substituents (e.g., Cl) enhances selectivity (Kd ~10⁻⁷ M) .

Q. How do contradictory data on synthetic yields arise from solvent/base combinations in esterification reactions?

- Data Contradiction Analysis :

- Acetone/K₂CO₃ yields 71% in methyl ester synthesis , while ethanol/NaHCO₃ yields <50% due to incomplete deprotonation.

- Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions (e.g., N-alkylation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.